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molecular formula C18H17ClF3NO2 B1610463 N-Benzyl-2-(4-chloro-3-(trifluoromethyl)phenoxy)butanamide CAS No. 86464-62-2

N-Benzyl-2-(4-chloro-3-(trifluoromethyl)phenoxy)butanamide

Cat. No. B1610463
M. Wt: 371.8 g/mol
InChI Key: UKHHXMGOQLIZJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04753674

Procedure details

In 50 ml of toluene were dissolved 1.6 g (0.015 mole) of benzylamine and 2.4 g (0.030 mole) of pyridine. Then, was added dropwise thereto a solution of 3.0 g (0.010 mole) of 2-(4-chloro-3-trifluoromethylphenoxy)-butyroyl chloride in 30 ml of toluene and the mixture was treated, according to the same procedure as in Synthesis Example 10. The resultant crude crystals were recrystallized from ethanol to give 1.6 g of N-benzyl-2-(4-chloro-3-trifluoromethylphenoxy)-butyramide melting at 93°-95° C. as colorless needless.
Name
2-(4-chloro-3-trifluoromethylphenoxy)-butyroyl chloride
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step Two
Quantity
2.4 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.N1C=CC=CC=1.[Cl:15][C:16]1[CH:28]=[CH:27][C:19]([O:20][CH:21]([CH2:25][CH3:26])[C:22](Cl)=[O:23])=[CH:18][C:17]=1[C:29]([F:32])([F:31])[F:30]>C1(C)C=CC=CC=1>[CH2:1]([NH:8][C:22](=[O:23])[CH:21]([O:20][C:19]1[CH:27]=[CH:28][C:16]([Cl:15])=[C:17]([C:29]([F:31])([F:32])[F:30])[CH:18]=1)[CH2:25][CH3:26])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
2-(4-chloro-3-trifluoromethylphenoxy)-butyroyl chloride
Quantity
3 g
Type
reactant
Smiles
ClC1=C(C=C(OC(C(=O)Cl)CC)C=C1)C(F)(F)F
Name
Quantity
30 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
1.6 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N
Name
Quantity
2.4 g
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Then, was added dropwise
CUSTOM
Type
CUSTOM
Details
according to the same procedure as in Synthesis Example 10
CUSTOM
Type
CUSTOM
Details
The resultant crude crystals were recrystallized from ethanol

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)NC(C(CC)OC1=CC(=C(C=C1)Cl)C(F)(F)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.6 g
YIELD: CALCULATEDPERCENTYIELD 43%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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